2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide
Overview
Description
2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide is a complex organic compound with a molecular formula of C36H28N6O2 This compound is known for its intricate structure, which includes a benzimidazole core and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.
Acylation: The benzimidazole core is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The acylated benzimidazole is coupled with 4-aminophenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide
- 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide
- 2-phenyl-N-(4-{5-[(phenylacetyl)amino]-5H,5’H-2,5’-bibenzimidazol-2’-yl}phenyl)acetamide
Uniqueness
2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide stands out due to its unique benzimidazole core and phenylacetamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-phenyl-N-[4-[6-[(2-phenylacetyl)amino]-1H-benzimidazol-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c34-27(17-20-7-3-1-4-8-20)30-23-13-11-22(12-14-23)29-32-25-16-15-24(19-26(25)33-29)31-28(35)18-21-9-5-2-6-10-21/h1-16,19H,17-18H2,(H,30,34)(H,31,35)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPPWCSCVRWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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